molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1362410
CAS No.: 88867-96-3
M. Wt: 300.29 g/mol
InChI Key: NBPIPGHKYHUOGV-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative. Sulfonamides, also known as sulfa drugs, have played a significant role in the medical field due to their effectiveness against a wide range of bacterial infections. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a nitrophenyl moiety.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it inhibits dihydropteroate synthase by mimicking the natural substrate of the enzyme, thereby preventing the synthesis of folic acid in bacteria . This inhibition leads to the death of the bacterial cells. The compound also interacts with DNA topoisomerase, an enzyme involved in DNA replication, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPIPGHKYHUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383058
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88867-96-3
Record name 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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